2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-(phenylacetyl)acetohydrazide
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Overview
Description
N’-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]-2-PHENYLACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes an isoindole moiety and a phenylacetohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]-2-PHENYLACETOHYDRAZIDE typically involves the reaction of 1,3-dioxo-2,3-dihydro-1H-isoindole-2-yl acetic acid with phenylacetohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]-2-PHENYLACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole oxides, while reduction can produce hydrazine derivatives[5][5].
Scientific Research Applications
N’-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]-2-PHENYLACETOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]-2-PHENYLACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal
- 2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
Uniqueness
N’-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]-2-PHENYLACETOHYDRAZIDE stands out due to its unique combination of an isoindole moiety and a phenylacetohydrazide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H15N3O4 |
---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
N'-[2-(1,3-dioxoisoindol-2-yl)acetyl]-2-phenylacetohydrazide |
InChI |
InChI=1S/C18H15N3O4/c22-15(10-12-6-2-1-3-7-12)19-20-16(23)11-21-17(24)13-8-4-5-9-14(13)18(21)25/h1-9H,10-11H2,(H,19,22)(H,20,23) |
InChI Key |
LCCZPWUJEHEQEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NNC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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